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Introduction

Adenosine triphosphate (ATP) is a ubiquitous and vital molecule that serves as the primary
energy currency in cells and also functions as a critical signaling molecule in numerous
physiological processes.[1] The ability to precisely control ATP concentration in vitro with high
spatiotemporal resolution is essential for studying a wide range of biological phenomena, from
enzyme kinetics to complex signaling cascades. Caged ATP technology offers a powerful
solution, enabling researchers to initiate ATP-dependent processes on demand with a flash of
light.

Caged ATPs are synthetic molecules where the terminal phosphate of ATP is chemically
modified with a photolabile "caging" group.[2][3] This modification renders the ATP biologically
inactive.[2] Upon exposure to a specific wavelength of UV light, the caging group is cleaved,
rapidly releasing free, active ATP into the solution.[2][4] This technique allows for precise, rapid,
and localized increases in ATP concentration, providing a level of control unattainable with
conventional methods of ATP application.

This document provides detailed application notes and protocols for utilizing caged ATP to
control ATP concentration in vitro, aimed at researchers, scientists, and drug development
professionals.
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Properties of Common Caged ATP Compounds

The choice of a caged ATP compound depends on the specific experimental requirements,
such as the desired wavelength of activation, photolysis efficiency, and the kinetics of ATP
release. The table below summarizes the key quantitative properties of several commonly used

caged ATP compounds.
Extinction .
. o Photolysis
Caging Coefficient Quantum
Compound Amax (nm) . Rate (k)
Group (€) at Amax Yield (P) (s-)
—
(M—*cm™?)
P3-(1-(2-
NPE-caged ] 18,000 (at ~220 (at pH
nitrophenyl)et  ~260[5] 0.63[6]
ATP 260 nm)[5] NI7II8]
hyl)
P3-(1-(4,5-
DMNPE- dimethoxy-2- Slower than
, ~350-360[9] ~5,000[3] 0.07[3]
caged ATP nitrophenyl)et NPE[9]
hyl)
[7-
DMACM- (dimethylami ~385-400[4] >1.6 X
_ ~43,000[10] 0.02-0.04[10]
caged ATP no)coumarin-  [10] 10°[10][11]

4-yllmethyl

Note: The photolysis rate can be influenced by various factors including pH, temperature, and
the specific experimental setup.[7][8]

Applications of Caged ATP in In Vitro Research

Caged ATP is a versatile tool with a broad range of applications in in vitro studies. Key areas of
application include:

e Enzyme Kinetics: Studying the rapid kinetics of ATP-dependent enzymes such as kinases,
ATPases, and helicases. The fast release of ATP allows for the synchronization of enzyme
activity and the study of pre-steady-state kinetics.
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lon Channel Modulation: Investigating the activation and modulation of ATP-gated ion
channels (e.g., P2X receptors) with high temporal precision.[12]

Signal Transduction Pathways: Elucidating the role of ATP in complex signaling cascades,
such as purinergic signaling and the activation of the NLRP3 inflammasome.[4][13]

Muscle Contraction: Triggering and studying the molecular mechanisms of muscle
contraction by rapidly releasing ATP to myosin.

Drug Screening: Developing high-throughput screening assays for compounds that modulate
the activity of ATP-dependent proteins.

Experimental Protocols
Protocol 1: In Vitro Kinase Assay Using Caged ATP

This protocol describes a general procedure for performing an in vitro kinase assay using
caged ATP to initiate the phosphorylation reaction.

Materials:

 Purified kinase and substrate

Caged ATP (e.g., NPE-caged ATP)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM DTT)
Quenching solution (e.g., SDS-PAGE loading buffer)

UV light source (e.g., UV lamp or laser with appropriate wavelength and power)

Standard kinase assay detection reagents (e.g., phosphospecific antibodies, radioactive ATP,
or luminescence-based ATP detection kits)

Procedure:

e Reaction Setup:
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o Prepare the kinase reaction mixture in a UV-transparent microplate or reaction tube. The
mixture should contain the purified kinase, substrate, and kinase reaction buffer.

o Add the caged ATP to the reaction mixture at a final concentration typically ranging from
10 uM to 1 mM. The optimal concentration should be determined empirically.

o Keep the reaction mixture on ice and protected from light to prevent premature uncaging.

Initiation of Kinase Reaction by Photolysis:
o Place the reaction plate or tube under the UV light source.

o Expose the sample to a pulse of UV light at the appropriate wavelength for the chosen
caged ATP (e.g., ~350-360 nm for NPE-caged ATP). The duration and intensity of the UV
pulse will determine the amount of ATP released and should be calibrated beforehand. A
single 30-nanosecond laser pulse at 347 nm from a frequency-doubled ruby laser of 25
mJ energy can generate 500 uM ATP from a 2.5 mM caged ATP solution.[7]

Incubation:

o Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a
predetermined amount of time.

Termination of Reaction:

o Stop the reaction by adding a quenching solution, such as SDS-PAGE loading buffer.
Detection of Phosphorylation:

o Analyze the reaction products using standard methods such as:

» SDS-PAGE and Western Blotting: Use a phosphospecific antibody to detect the
phosphorylated substrate.

» Autoradiography: If using radiolabeled ATP in conjunction with caged ATP (as a spike-
in), detect the incorporation of 32P into the substrate.
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» Luminescence-based Assays: Measure the remaining ATP concentration to determine
kinase activity.

Protocol 2: Studying Purinergic Receptors in Cell
Culture with Caged ATP

This protocol outlines a method for investigating the activation of purinergic receptors (e.g.,
P2X or P2Y receptors) in a cell culture model using caged ATP.[14]

Materials:

Cultured cells expressing the purinergic receptor of interest

o Caged ATP (e.g., DMNPE-caged ATP)

o Extracellular buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

¢ Fluorescent calcium indicator (e.g., Fluo-4 AM) or electrophysiology setup

e UV light source (e.g., mercury lamp with a shutter or a focused laser)

e Microscope equipped for fluorescence imaging or electrophysiology

Procedure:

e Cell Preparation:

o Plate the cells on a glass-bottom dish or coverslip suitable for microscopy.

o For calcium imaging, load the cells with a fluorescent calcium indicator like Fluo-4 AM
according to the manufacturer's protocol.

o For electrophysiology, use a patch-clamp setup to record from single cells.

» Application of Caged ATP:

o Replace the cell culture medium with the extracellular buffer.
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o Add caged ATP to the buffer to a final concentration of approximately 100 uM.[14] Allow it
to diffuse and equilibrate for a few minutes.

» Photolysis and Receptor Activation:
o Position the cells on the microscope stage.

o Using a brief pulse of UV light (e.g., 3 seconds from a mercury lamp), illuminate the cells
to uncage the ATP.[14]

o Data Acquisition:

o Calcium Imaging: Record the changes in intracellular calcium concentration by monitoring
the fluorescence intensity of the calcium indicator before, during, and after the UV flash.
An increase in fluorescence indicates receptor activation.

o Electrophysiology: Record the changes in membrane current or potential in response to
the photoreleased ATP. Activation of P2X receptors will typically result in an inward
current.

Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway

Extracellular ATP, released from cells, acts as a potent signaling molecule by activating
purinergic receptors.[2][15] This initiates a cascade of intracellular events that regulate a wide
range of physiological processes.[2][15] Caged ATP is an invaluable tool for dissecting the
intricacies of this pathway with high temporal control.
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Caption: Purinergic signaling initiated by photoreleased ATP.

NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate
immune response.[16] Its activation is a two-step process, where the second signal can be
triggered by extracellular ATP binding to the P2X7 receptor.[4][13] Caged ATP can be used to
precisely deliver this second activation signal.

Caption: NLRP3 inflammasome activation via photoreleased ATP.

General Experimental Workflow for Caged ATP
Experiments

The following diagram illustrates a typical workflow for an in vitro experiment utilizing caged
ATP.
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Caption: General experimental workflow for using caged ATP.
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Conclusion

The use of caged ATP provides an unparalleled method for controlling ATP concentration in
vitro, offering high spatiotemporal resolution. This technology empowers researchers to
investigate a vast array of ATP-dependent biological processes with precision. The protocols
and data presented here serve as a guide for implementing this powerful technique in various
research and drug development applications. Careful consideration of the properties of different
caged ATP compounds and optimization of experimental conditions are crucial for obtaining
reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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